molecular formula C7H8N2O B2722336 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile CAS No. 2044714-14-7

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B2722336
CAS No.: 2044714-14-7
M. Wt: 136.154
InChI Key: CPLRIVBKLJJPGP-UHFFFAOYSA-N
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Description

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile is a heterocyclic compound with a unique spirocyclic structure. It is characterized by a spiro-connected azaspiroalkane ring and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile-containing precursor with an azaspiroalkane intermediate. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .

Properties

IUPAC Name

2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-5-1-7(2-5)3-6(10)9-7/h5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLRIVBKLJJPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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